

Alk2-IN-2 off-target effects on related kinases

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Compound of Interest

Compound Name: **Alk2-IN-2**
Cat. No.: **B2724169**

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Alk2-IN-2 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects of the kinase inhibitor **Alk2-IN-2** on related kinases. The information is presented in a question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and signaling pathway diagrams to assist in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is **Alk2-IN-2** and what is its primary target?

Alk2-IN-2 is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. It has a reported IC₅₀ value of 9 nM for ALK2.[1][2][3]

Q2: What are the known off-target effects of **Alk2-IN-2** on related kinases?

Alk2-IN-2 demonstrates high selectivity for ALK2 over the closely related ALK3, with a reported selectivity of over 700-fold.[1][2][3] However, a comprehensive kinome-wide selectivity profile for **Alk2-IN-2** is not publicly available. Achieving high selectivity among the ALK family members (ALK1-7) is challenging due to the high degree of similarity in their ATP-binding pockets.[4][5] For other ALK2 inhibitors, off-target activity has been observed against other ALK family members such as ALK1 and ALK6, as well as other kinases like RIPK2, ABL1, and PDGFR- β .[6][7][8] Researchers should, therefore, empirically determine the selectivity of **Alk2-IN-2** against kinases of interest in their specific experimental system.

Q3: Why is understanding the off-target effects of ALK2 inhibitors important?

Understanding the off-target effects is crucial for several reasons. Off-target inhibition can lead to unexpected cellular phenotypes, confounding experimental results and leading to incorrect conclusions about the role of ALK2. For therapeutic applications, off-target effects can cause toxicity. For instance, inhibition of ALK5 has been linked to cardiac toxicity.^[5] Therefore, a thorough characterization of an inhibitor's selectivity is a critical step in both basic research and drug development.

Troubleshooting Guides

Problem: I am observing unexpected phenotypes in my cellular experiments with **Alk2-IN-2** that do not seem to be related to ALK2 inhibition.

- Possible Cause: The observed phenotypes may be due to off-target effects of **Alk2-IN-2** on other kinases in your cellular model.
- Troubleshooting Steps:
 - Validate On-Target Engagement: Confirm that **Alk2-IN-2** is engaging ALK2 in your cells at the concentration used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
 - Perform a Kinase Selectivity Profile: If available, use a commercial kinase screening service to test the activity of **Alk2-IN-2** against a broad panel of kinases. This will provide a comprehensive view of its off-target interactions.
 - Use a Structurally Different ALK2 Inhibitor: Compare the phenotype induced by **Alk2-IN-2** with that of another potent and selective ALK2 inhibitor with a different chemical scaffold. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
 - Knockdown/Knockout of Potential Off-Targets: If you have identified potential off-target kinases, use RNAi or CRISPR/Cas9 to reduce their expression and see if this mitigates the unexpected phenotype when treating with **Alk2-IN-2**.

Problem: My in vitro kinase assay with **Alk2-IN-2** is giving inconsistent results.

- Possible Cause: Inconsistencies in in vitro kinase assays can arise from various factors, including reagent preparation, assay conditions, and inhibitor stability.
- Troubleshooting Steps:
 - Ensure Proper Reagent Handling: Thoroughly thaw and mix all reagents before use. Avoid repeated freeze-thaw cycles of enzymes and ATP solutions.
 - Optimize Assay Conditions: Ensure that the ATP concentration is at or near the K_m for the kinase to accurately determine the IC_{50} of an ATP-competitive inhibitor. The enzyme concentration should be in the linear range of the assay.
 - Check Inhibitor Solubility and Stability: **Alk2-IN-2** is typically dissolved in DMSO. Ensure it is fully dissolved and has not precipitated. Prepare fresh dilutions for each experiment.
 - Run Appropriate Controls: Include no-enzyme, no-substrate, and no-inhibitor (vehicle control) wells to ensure the assay is performing correctly. A known potent inhibitor of the kinase can also be used as a positive control for inhibition.
 - Verify Plate Reader Settings: Ensure the correct filters and settings are used for the specific detection method (e.g., luminescence for ADP-Glo).

Data Presentation

Table 1: Selectivity Profile of **Alk2-IN-2** and Other Representative ALK2 Inhibitors

Kinase	Alk2-IN-2 IC50 (nM)	LDN-193189 IC50 (nM)	LDN-212854 IC50 (nM)	M4K2234 IC50 (nM)
ALK2 (ACVR1)	9[1][2][3]	5	3	14[7]
ALK1	Data not available	2	100	7[7]
ALK3 (BMPR1A)	>6300	30	100	Data not available
ALK4 (ACVR1B)	Data not available	10,000	>10,000	>10,000[7]
ALK5 (TGFBR1)	Data not available	1,500	>10,000	>10,000[7]
ALK6 (BMPR1B)	Data not available	200	1,000	88[7]
RIPK2	Data not available	<100[6]	<100[6]	Data not available
ABL1	Data not available	<100[6]	<100[6]	Data not available
PDGFR-β	Data not available	<100[6]	<100[6]	Data not available

Note: Data for LDN-193189, LDN-212854, and M4K2234 are included for comparison to highlight common off-target profiles of ALK2 inhibitors. The selectivity of **Alk2-IN-2** against these kinases has not been publicly reported and should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 of **Alk2-IN-2** against a kinase of interest using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate
- **Alk2-IN-2**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase buffer (specific to the kinase of interest)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: Prepare a serial dilution of **Alk2-IN-2** in DMSO. A typical starting concentration for the dilution series would be 100 μ M. Then, dilute the inhibitor in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically $\leq 1\%$).
- Kinase Reaction Setup:
 - Add kinase buffer to all wells.
 - Add the serially diluted **Alk2-IN-2** or vehicle (DMSO) to the appropriate wells.
 - Add the substrate to all wells.
 - Initiate the kinase reaction by adding the kinase to all wells except the "no enzyme" control.
- Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range

of the reaction.

- ADP Detection:
 - Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all other readings.
 - Normalize the data to the vehicle control (100% activity) and a control with a high concentration of a known potent inhibitor (0% activity).
 - Plot the normalized activity versus the logarithm of the **Alk2-IN-2** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a drug binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

- Cells expressing the target kinase (ALK2)
- **Alk2-IN-2**
- Cell culture medium and reagents
- PBS (Phosphate-Buffered Saline)

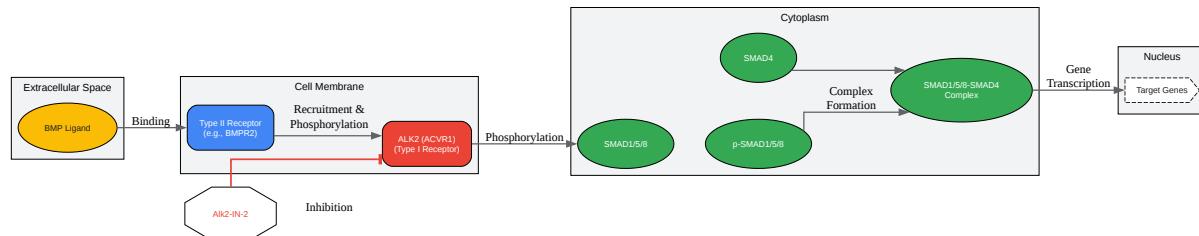
- Protease and phosphatase inhibitor cocktails
- Lysis buffer
- PCR tubes or strips
- Thermal cycler
- Centrifuge
- SDS-PAGE and Western blot reagents
- Antibody specific to the target kinase

Procedure:

- Cell Treatment:
 - Culture cells to a suitable confluence.
 - Treat the cells with either **Alk2-IN-2** at the desired concentration or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) in cell culture medium.
- Heating:
 - Harvest the cells and wash with PBS.
 - Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 40°C to 70°C in 2-3°C increments. Include an unheated control.
- Cell Lysis and Protein Extraction:
 - Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

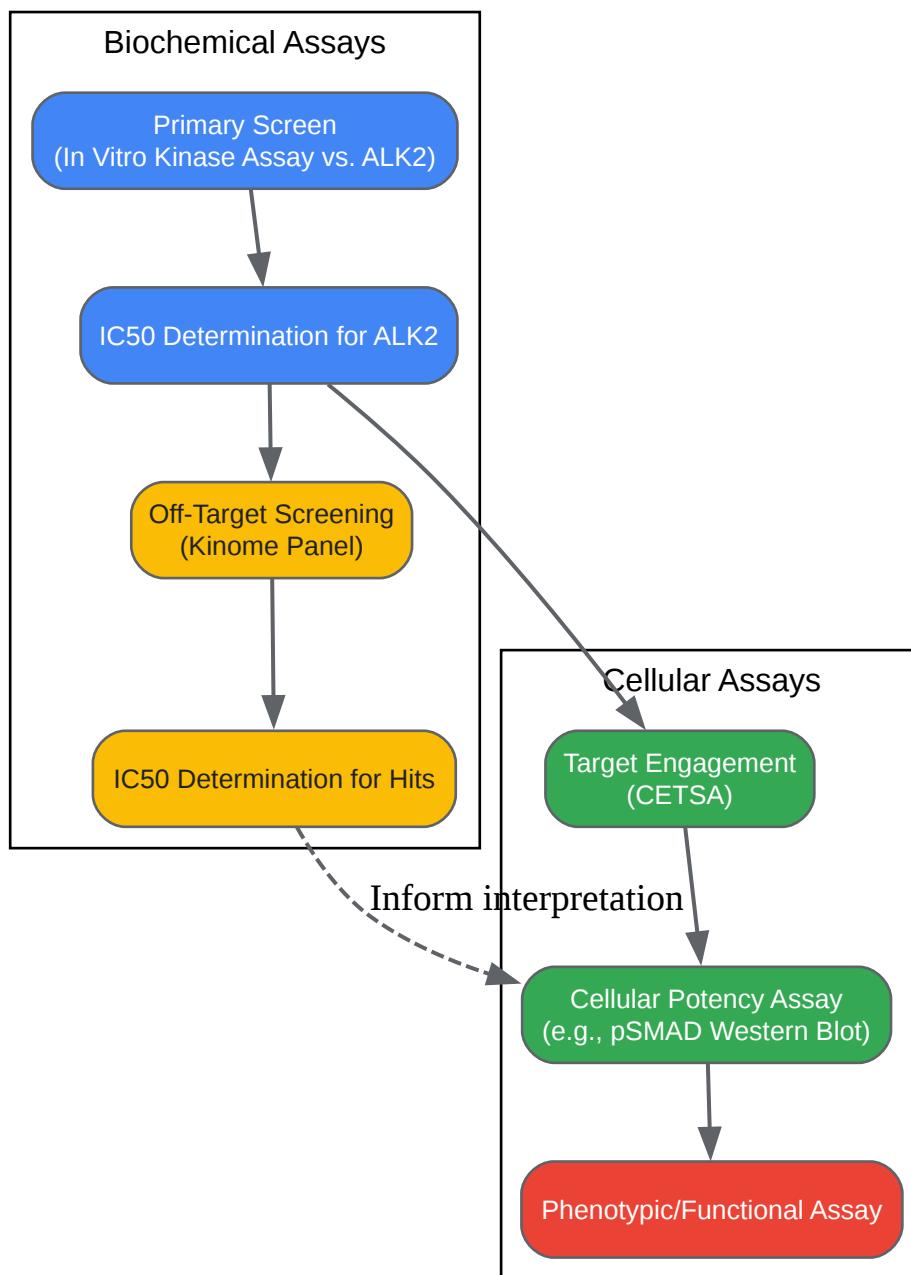
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
- Analysis:
 - Collect the supernatant containing the soluble protein fraction.
 - Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - For each treatment condition (vehicle and **Alk2-IN-2**), plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.
 - Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. A shift in the Tm to a higher temperature in the presence of **Alk2-IN-2** indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: ALK2 signaling pathway within the BMP/TGF-β superfamily.



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Caption: Experimental workflow for assessing kinase inhibitor selectivity.

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